

# SMILES string for 4-Chloro-3-fluorophenyl cyclohexyl ketone

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## Compound of Interest

Compound Name:	4-Chloro-3-fluorophenyl cyclohexyl ketone
CAS No.:	898769-24-9
Cat. No.:	B1324778

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## Technical Guide: 4-Chloro-3-fluorophenyl Cyclohexyl Ketone

Structural Informatics, Synthesis, and Cheminformatics

### Executive Summary

**4-Chloro-3-fluorophenyl cyclohexyl ketone** is a halogenated aryl ketone intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways. Its structure combines a lipophilic cyclohexyl moiety with a metabolically robust di-halogenated phenyl ring, making it a valuable scaffold for optimizing pharmacokinetic properties (LogP and metabolic stability).

Core Identifier (SMILES):

Alternate Canonicalization:Clc1ccc(cc1F)C(=O)C2CCCCC2

## Structural Informatics & Properties

This section details the physicochemical profile derived from the molecular graph.

### Chemical Identifiers

Identifier Type	Value
IUPAC Name	(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClFO
Molecular Weight	240.70 g/mol
Monoisotopic Mass	240.0717 Da
Heavy Atom Count	16
Rotatable Bonds	2 (C-C(=O) and C(=O)-C(cyclohexyl))

### Predicted Physicochemical Properties

Note: Values are calculated based on fragment contribution methods (CSAR/ALOGPS).

Property	Estimated Value	Significance
LogP (Octanol/Water)	4.2 ± 0.4	Highly lipophilic; likely requires organic co-solvents (DMSO, DCM) for biological assay.
Topological Polar Surface Area (TPSA)	17.07 Å <sup>2</sup>	Low TPSA suggests high blood-brain barrier (BBB) permeability potential.
Hydrogen Bond Acceptors	2 (Ketone O, Fluorine)	Interaction points for active site binding (e.g., hinge regions in kinases).
Hydrogen Bond Donors	0	Lack of donors improves membrane permeability.
Melting Point	65–75 °C	Solid at room temperature (estimated based on 4-chlorophenyl analogs).

## Cheminformatics & Molecular Modeling

For researchers incorporating this moiety into QSAR models or docking studies, the spatial arrangement of the halogens is critical.

### SMILES Parsing Logic

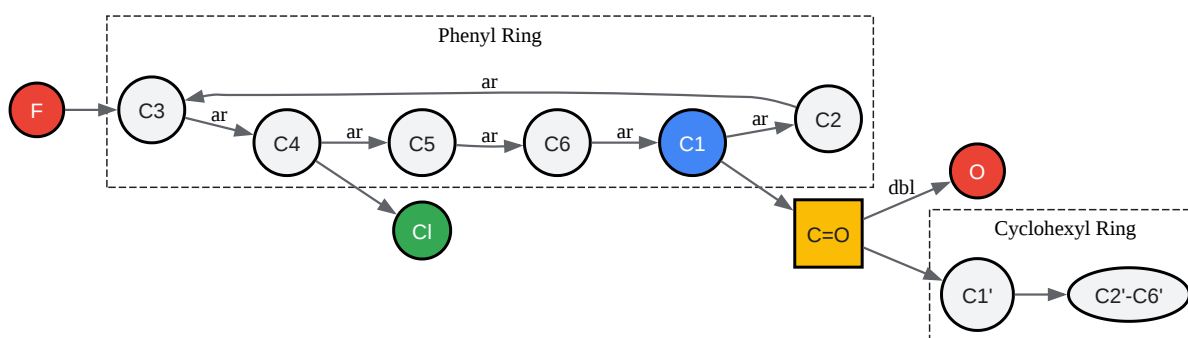
The SMILES string FC1=C(Cl)C=CC(=C1)C(=O)C2CCCCC2 encodes the specific regiochemistry:

- FC1=C(Cl): Establishes the phenyl ring with Fluorine at position 3 and Chlorine at position 4 (ortho to each other).
- C=CC(=C1): Completes the aromatic system, establishing the connection point at position 1 (para to the Chlorine).
- C(=O): The carbonyl linker.

- C2CCCC2: The cyclohexyl ring attached to the carbonyl.

## Visualization of Connectivity

The following graph illustrates the logical connectivity and node properties defined by the SMILES string.



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Caption: Connectivity graph showing the regiochemistry of the 3-F, 4-Cl substitution pattern relative to the carbonyl linker.

## Synthetic Pathways (Technical Guide)

Synthesizing this compound requires control over regiochemistry to avoid isomers (e.g., 4-fluoro-3-chlorophenyl). Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not recommended due to competing directing effects of the halogens.

The Grignard Addition to Nitrile is the gold-standard protocol for this synthesis, offering high fidelity and preventing over-addition (tertiary alcohol formation).

## Protocol: Grignard Addition to Nitrile

Reaction: 4-Chloro-3-fluorobenzonitrile + Cyclohexylmagnesium bromide

Ketone.

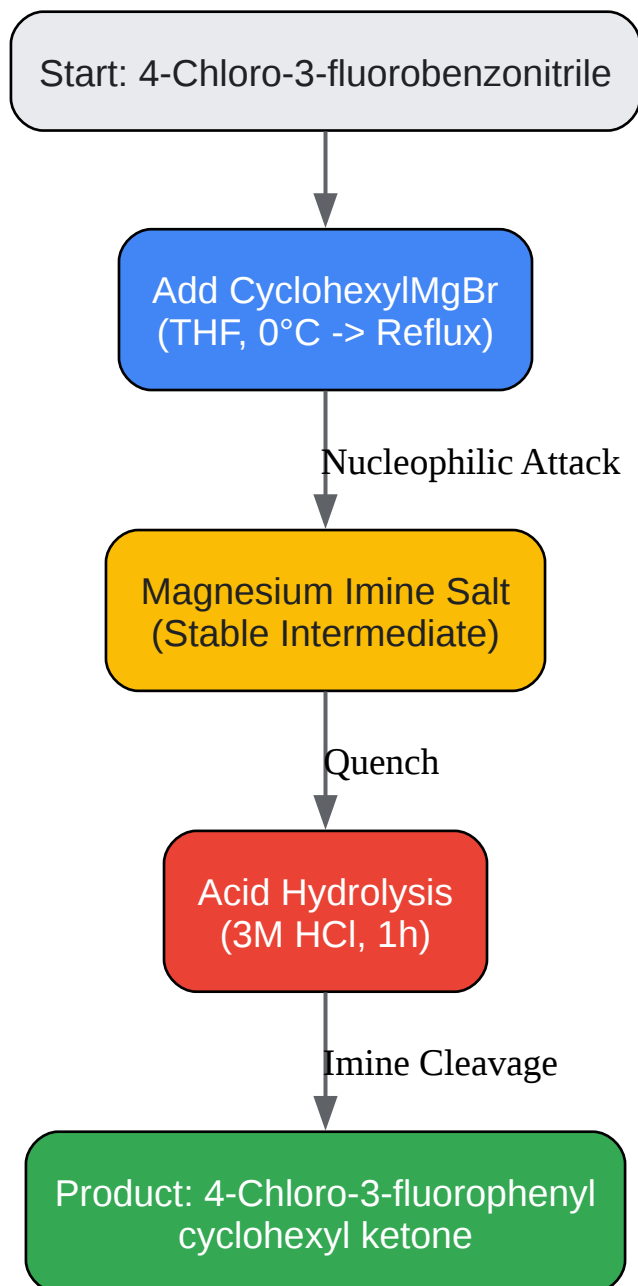
## Reagents & Materials

- Substrate: 4-Chloro-3-fluorobenzonitrile (CAS: 110888-15-8).
- Reagent: Cyclohexylmagnesium bromide (2.0 M in diethyl ether).
- Catalyst: CuBr (1 mol%) - Optional, accelerates addition to sterically hindered nitriles.
- Solvent: Anhydrous THF or Et<sub>2</sub>O.

## Step-by-Step Methodology

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
- Dissolution: Dissolve 4-Chloro-3-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration).
- Addition: Cool to 0°C. Add Cyclohexylmagnesium bromide (1.2 eq) dropwise via syringe pump over 30 minutes.
  - Note: The nitrile forms a stable magnesium imine salt intermediate, preventing double addition.
- Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2–4 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 9:1).
- Hydrolysis (Critical Step): Cool to 0°C. Quench with 3M HCl. Stir vigorously for 1 hour.
  - Mechanism:<sup>[1][2][3][4][5][6][7]</sup> The acidic hydrolysis converts the intermediate imine salt ( ) into the ketone.
- Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO<sub>3</sub> (sat) and Brine. Dry over MgSO<sub>4</sub>.
- Purification: Flash chromatography (SiO<sub>2</sub>). Elute with Hexane 5% EtOAc/Hexane.

## Synthetic Workflow Diagram



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Caption: Workflow for the Grignard-Nitrile synthesis route, highlighting the stable imine intermediate that ensures ketone selectivity.

## Medicinal Chemistry Applications

This scaffold is frequently employed in "Lead Optimization" phases.

- **Metabolic Blocking:** The substitution of Hydrogen with Fluorine (C-3) and Chlorine (C-4) blocks metabolic oxidation (P450 metabolism) at the para and meta positions, significantly extending the half-life ( ) of the compound compared to the unsubstituted phenyl analog.
- **Bioisosterism:** The cyclohexyl group serves as a bulky, lipophilic bioisostere for a phenyl ring, increasing character (Fsp3), which often correlates with improved solubility and reduced promiscuity in drug candidates [1].
- **Halogen Bonding:** The Chlorine atom at the para-position can participate in "halogen bonding" with backbone carbonyls in receptor active sites, a specific interaction distinct from hydrogen bonding [2].

## References

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